N-(4-nitrophenyl)-4-tosylbutanamide
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Overview
Description
N-(4-nitrophenyl)-4-tosylbutanamide is an organic compound that features a nitrophenyl group and a tosyl group attached to a butanamide backbone
Mechanism of Action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as n-aryl-l-prolines, have been synthesized and shown to exhibit cytotoxicities against human carcinoma cell lines . The interaction of these compounds with their targets often results in changes at the molecular and cellular levels, which can lead to various biological effects.
Biochemical Pathways
For instance, the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) is a well-studied reaction . This reaction involves the use of nanostructured materials as catalysts and has been used as a benchmark to assess the activity of these materials .
Pharmacokinetics
The catalytic hydrogenation of a related compound, n-4-nitrophenyl nicotinamide, has been studied . Key parameters for optimization included multiphase flow regimes, reactor residence times, temperature, and pressure .
Result of Action
For instance, N-(40-substituted phenyl)-L-prolinamides have demonstrated good tumor inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-4-tosylbutanamide typically involves the reaction of 4-nitroaniline with 4-tosylbutanoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-4-tosylbutanamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tosyl group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), various nucleophiles.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: 4-aminophenyl-4-tosylbutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-nitrophenylamine and 4-tosylbutanoic acid.
Scientific Research Applications
N-(4-nitrophenyl)-4-tosylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenyl acetate: Similar in structure but with an acetate group instead of a butanamide backbone.
N-(4-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a butanamide backbone.
4-nitrophenyl nicotinamide: Similar in structure but with a nicotinamide group instead of a butanamide backbone.
Uniqueness
N-(4-nitrophenyl)-4-tosylbutanamide is unique due to the presence of both a nitrophenyl group and a tosyl group, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-(4-methylphenyl)sulfonyl-N-(4-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-13-4-10-16(11-5-13)25(23,24)12-2-3-17(20)18-14-6-8-15(9-7-14)19(21)22/h4-11H,2-3,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVIOYABUXZMHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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